molecular formula C17H18N2O2S B2832242 N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide CAS No. 941998-65-8

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide

Cat. No. B2832242
CAS RN: 941998-65-8
M. Wt: 314.4
InChI Key: NKRFWGWCADEXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPO is a synthetic compound that belongs to the oxalamide family and is used as an analytical standard for the detection of sulfide in biological samples.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-triazoles, including our compound of interest, have emerged as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already in the market, such as the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organocatalysis and Synthetic Methodology

The compound’s synthesis is crucial for its applications. Various methodologies exist, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. Additionally, organocatalytic approaches, such as L-proline-mediated reactions, have been successful in constructing 1,2,3-triazoles .

properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRFWGWCADEXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide

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